1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-
Description
Chemical Identity and Significance 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- (CAS: 117976-94-0) is a key intermediate in the synthesis of Rabeprazole, a proton-pump inhibitor used clinically to treat gastroesophageal reflux disease (GERD). Its molecular formula is C₁₇H₁₉N₃O₃S (MW: 345.42 g/mol), featuring a benzimidazole core linked to a sulfinylmethyl-pyridinyloxy propanol chain . The compound’s stereochemistry (R-configuration at the sulfinyl group) is critical for its biological activity, as it directly influences binding to the H⁺/K⁺ ATPase enzyme in gastric parietal cells .
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCUJTXRBUDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432674 | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-94-0 | |
| Record name | Desmethyl rabeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL RABEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Desmethyl rabeprazole, like its parent compound rabeprazole, primarily targets the H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) in the gastric parietal cells. This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid.
Mode of Action
Desmethyl rabeprazole is a proton pump inhibitor (PPI) . It works by inhibiting the H+/K+ ATPase of the gastric cells, thereby suppressing both basal and stimulated gastric acid secretion. The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form.
Biochemical Pathways
The metabolism of desmethyl rabeprazole involves several biochemical pathways. The compound is converted to rabeprazole thioether via non-enzymatic reduction. This can be reversed by CYP3A4 at a much slower rate. Desmethyl rabeprazole thioether is then formed either by CYP2C19-mediated conversion of rabeprazole thioether or by demethylation of rabeprazole followed by non-enzymatic methods or potentially involving CYP2D6.
Pharmacokinetics
Desmethyl rabeprazole is well absorbed within 1 hour after oral administration. Its absorption can be delayed up to 4 hours or longer by food. The compound undergoes extensive hepatic metabolism, predominantly via CYP2C19 and to a lesser extent via CYP3A4, to form inactive metabolites. Approximately 90% of the compound is excreted via the kidneys as metabolites.
Result of Action
The inhibition of gastric acid secretion by desmethyl rabeprazole results in a decrease in gastric acidity. This can provide relief from acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and conditions of hypersecretory such as Zollinger-Ellison Syndrome.
Action Environment
The action of desmethyl rabeprazole can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound. Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of desmethyl rabeprazole, potentially influencing its efficacy.
Biochemical Analysis
Biochemical Properties
Desmethyl rabeprazole is a metabolite of rabeprazole, which is a prodrug that turns into its active form in the acid environment of the parietal cells. It inhibits the H+, K+ATPase of the gastric cells, suppressing basal and stimulated gastric acid secretion. This interaction with the H+, K+ATPase enzyme is a key aspect of its biochemical role.
Cellular Effects
Rabeprazole, from which desmethyl rabeprazole is derived, has been shown to have effects on various types of cells. For instance, it inhibits the H+, K+ATPase of the gastric cells, affecting their function. It also has an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of desmethyl rabeprazole involves its parent compound, rabeprazole. Rabeprazole is a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+, K±ATPase, which is found at the secretory surface of parietal cells. In doing so, it inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen.
Temporal Effects in Laboratory Settings
In laboratory settings, the metabolic stability of rabeprazole, from which desmethyl rabeprazole is derived, has been observed to decrease as a function of incubation time. This results in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism.
Dosage Effects in Animal Models
While specific studies on the dosage effects of desmethyl rabeprazole in animal models are not readily available, studies on rabeprazole have shown that its effects can vary with different dosages. For instance, at a low dose of 10 mg, both rabeprazole and its thio-ether metabolite do not accumulate after continuous daily administration. At a dose of 20 mg, there appeared to be significant accumulation of the exposure of rabeprazole.
Metabolic Pathways
Desmethyl rabeprazole is a metabolite of rabeprazole, which undergoes extensive hepatic metabolism, predominantly nonenzymatic reduction to the thioether and to a lesser extent via CYP2C19 (to desmethyl rabeprazole) and CYP3A4 (to a sulphone metabolite).
Transport and Distribution
The transport and distribution of desmethyl rabeprazole within cells and tissues are likely to be similar to that of its parent compound, rabeprazole. Rabeprazole is known to inhibit the H+, K+ATPase of the gastric cells, affecting the transport of hydrogen ions.
Subcellular Localization
The subcellular localization of desmethyl rabeprazole is not explicitly documented in the literature. Given that it is a metabolite of rabeprazole, it is likely to be found in similar subcellular locations as rabeprazole. Rabeprazole is known to act on the H+, K+ATPase found at the secretory surface of parietal cells, suggesting that it localizes to these cells within the stomach.
Biological Activity
Overview
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- (CAS No. 117976-94-0) is a compound that exhibits significant biological activity primarily as a metabolite of rabeprazole, a well-known proton pump inhibitor (PPI). Its molecular formula is with a molecular weight of 345.42 g/mol. This compound is particularly relevant in the context of gastrointestinal pharmacology due to its role in inhibiting gastric acid secretion.
The primary mechanism of action for this compound involves the inhibition of the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, which is beneficial for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.
Biochemical Pathways
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- undergoes metabolic conversion to its active form through non-enzymatic reduction pathways. This process enhances its efficacy in reducing gastric acidity.
Pharmacokinetics
Research indicates that this compound is well absorbed within one hour following oral administration. Its pharmacokinetic profile is characterized by rapid absorption and subsequent action on gastric acid secretion.
Biological Activity Data
The following table summarizes key biological activities associated with 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-:
| Activity | Description |
|---|---|
| Proton Pump Inhibition | Inhibits H+/K+ ATPase, reducing gastric acid production |
| Metabolite of Rabeprazole | Acts as an active metabolite of rabeprazole, enhancing its therapeutic effects |
| Absorption Rate | Rapid absorption within one hour post-administration |
| Therapeutic Uses | Treatment of GERD, peptic ulcers, Zollinger-Ellison syndrome |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of rabeprazole and its metabolites, including 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-, in clinical settings:
- Efficacy in GERD Treatment : A clinical trial demonstrated that patients treated with rabeprazole showed significant improvement in GERD symptoms compared to those receiving placebo treatment. The metabolite's role in enhancing acid suppression was noted as a critical factor in patient outcomes.
- Peptic Ulcer Management : Research indicated that patients with peptic ulcers experienced faster healing rates when treated with rabeprazole, attributed to the effective action of its metabolites on gastric acid secretion.
- Safety Profile : Long-term studies assessing the safety of rabeprazole and its metabolites revealed a favorable safety profile, with minimal adverse effects reported among patients undergoing treatment.
Scientific Research Applications
Pharmaceutical Impurity Analysis
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- is primarily studied as an impurity in the synthesis of rabeprazole. The identification and quantification of impurities in pharmaceuticals are critical for ensuring drug safety and efficacy. Researchers utilize advanced chromatographic techniques such as HPLC (High Performance Liquid Chromatography) to analyze the presence of this compound in rabeprazole formulations, which aids in quality control during drug manufacturing processes.
Mechanistic Studies in Pharmacology
The structural characteristics of this compound allow researchers to explore its biological activity, particularly its interaction with biological targets similar to those of rabeprazole. Studies may focus on:
- Enzyme Inhibition : Investigating how this compound affects enzymes involved in gastric acid secretion.
- Receptor Binding Studies : Understanding its affinity for proton pump receptors can provide insights into its pharmacological profile.
Synthesis and Development of Related Compounds
The synthesis pathways involving 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- can lead to the development of novel pharmaceutical agents. Researchers may modify the existing structure to enhance therapeutic properties or reduce side effects associated with existing medications.
Toxicological Studies
Given its classification as a pharmaceutical impurity, understanding the toxicological profile of this compound is essential. Toxicological assessments can determine safe exposure levels and potential health risks associated with its presence in drug formulations.
Case Study 1: Impurity Profiling of Rabeprazole
In a study published by the Journal of Pharmaceutical Sciences, researchers conducted a comprehensive impurity profiling of rabeprazole formulations using HPLC methods to detect various impurities, including 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-. The study highlighted the importance of stringent quality control measures in pharmaceutical manufacturing to ensure patient safety and drug efficacy.
A research article in the European Journal of Medicinal Chemistry explored the biological activity of benzimidazole derivatives, including those structurally related to 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-. The findings indicated potential antitumor activity, prompting further investigation into similar compounds for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Modifications
- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Structure: Differs in the pyridinyl substituent (2-methoxyphenoxy vs. 3-methoxypropoxy in the target compound). Synthesis: Oxidized with m-CPBA and purified via basic alumina chromatography (CH₂Cl₂/MeOH), yielding a stable sulfoxide without precipitation . Key Contrast: The 2-methoxyphenoxy group enhances lipophilicity but reduces aqueous solubility compared to the 3-methoxypropoxy chain in Rabeprazole intermediates .
- 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazole Derivatives (3o, 3p, 3q, etc.) Structure: Incorporates a benzenesulfonyl group and morpholine-propoxy chain instead of the pyridinyl-propanol system. Properties: Higher molecular weights (~500–550 g/mol) and melting points (92–102°C, decomposition) due to rigid sulfonyl and morpholine groups . Activity: These derivatives exhibit broader kinase inhibition profiles but lower selectivity for H⁺/K⁺ ATPase compared to Rabeprazole intermediates .
Sulfur Oxidation State and Substituent Effects
Rabeprazole Sulfide (CAS: 117977-21-6)
1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole
Physicochemical Properties
Preparation Methods
Acidic Hydrolysis of Rabeprazole Sulfide
A patented method involves the acidic hydrolysis of rabeprazole sulfide (I) to yield desmethyl rabeprazole sulfide (II), which is subsequently oxidized to the target compound.
Procedure :
-
Reaction Conditions :
-
Rabeprazole sulfide (20 g) is suspended in 48% hydrobromic acid (300 mL).
-
The mixture is heated to 100°C for 1 hour, followed by cooling to room temperature.
-
Ethyl acetate and water are added, and the pH is adjusted to 9–10 using 25% ammonia solution.
-
A white precipitate forms, which is filtered to obtain crude desmethyl rabeprazole sulfide (20 g).
-
Purification via column chromatography yields 11 g of intermediate (II).
-
-
Oxidation and Protection :
-
Intermediate (II) (20 g) is suspended in dichloromethane (200 mL).
-
Imidazole (12.4 g) and tert-butyldimethylsilyl chloride (12 g) are added to protect hydroxyl groups.
-
After 2 hours, the solution is washed, dried, and concentrated.
-
The product is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C.
-
Key Parameters :
| Parameter | Value |
|---|---|
| Yield (crude) | 72.4% |
| Purification Method | Column chromatography |
| Oxidation Reagent | mCPBA |
Reductive Demethylation
While reductive methods are less common, sodium borohydride or lithium aluminum hydride in methanol/ethanol can reduce rabeprazole to its thioether derivative, which undergoes demethylation. However, this route is less efficient compared to acidic hydrolysis.
Biotechnological Preparation via Microbial Biotransformation
Fungal Biotransformation Using Cunninghamella blakesleeana
The filamentous fungus Cunninghamella blakesleeana 3.970 efficiently catalyzes the O-demethylation of rabeprazole sulfide to produce the target compound.
Optimized Protocol :
-
Culture Conditions :
-
Substrate concentration: 3 g/L.
-
Media: Potato dextrose broth (pH 6.0).
-
Inoculation volume: 10% (v/v).
-
Incubation: 72 hours at 28°C with agitation (150 rpm).
-
-
Transformation Efficiency :
Advantages :
-
Environmentally friendly.
-
High regioselectivity avoids side reactions.
Comparative Analysis of Synthesis Routes
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acidic Hydrolysis | 72.4% | High | Industrial | Moderate (harsh acids) |
| Microbial Biotransformation | 68–72% | Moderate | Lab-scale | Low |
Key Findings :
-
Acidic hydrolysis is preferred for industrial production due to scalability, despite using corrosive reagents.
-
Biotransformation offers sustainability but requires optimization for large-scale use.
Industrial-Scale Production Considerations
Process Optimization
Supplier Landscape
Major suppliers include American Custom Chemicals Corporation and BOC Sciences, offering the compound at ~$495.42/5 mg.
Quality Control and Analytical Methods
Characterization Techniques
Q & A
Q. How can researchers optimize the synthesis of 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol to improve yield and purity?
- Methodological Answer: Reaction conditions such as solvent choice (e.g., xylene for reflux), temperature, and catalyst selection significantly influence yield. For example, prolonged reflux (25–30 hours) with chloranil as an oxidizing agent can enhance intermediate formation, followed by purification via recrystallization (methanol) to isolate the product . Monitor reaction progress using TLC or HPLC to optimize time and reduce side products.
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer: Combine X-ray crystallography (for absolute stereochemistry, as shown in triclinic crystal systems with space group P1) with NMR (¹H/¹³C for functional groups) and FT-IR (to identify sulfinyl and pyridinyl moieties). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 376.40 for analogous benzimidazole derivatives) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer: Use co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility. For stability, store lyophilized samples at −80°C under inert gas (argon) to prevent sulfoxide degradation. Pre-screen solvents via differential scanning calorimetry (DSC) to identify compatible media .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer: Conduct meta-analysis with standardized assay conditions (e.g., fixed ATP concentrations in kinase assays). Use orthogonal validation methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Apply multivariate regression to identify confounding variables (e.g., pH, temperature gradients) .
Q. How can computational modeling predict the compound’s interaction with benzimidazole-associated targets (e.g., proton pumps)?
Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in derivatives?
- Methodological Answer: Use a split-library synthesis approach to systematically vary substituents (e.g., pyridinyl vs. pyrimidinyl rings). Test analogs in a high-throughput screen against target isoforms. Apply QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer: Collect low-temperature (100 K) X-ray diffraction data to minimize thermal motion artifacts. Analyze electron density maps (e.g., Fo−Fc omit maps) to distinguish between sulfinyl and sulfone configurations. Compare with DFT-optimized geometries (B3LYP/6-31G*) .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in metabolic stability across species (e.g., murine vs. human microsomes)?
Q. What statistical frameworks are suitable for analyzing non-linear dose-response curves in cytotoxicity assays?
- Methodological Answer: Apply four-parameter logistic (4PL) models to fit sigmoidal curves (GraphPad Prism). Use Akaike’s Information Criterion (AIC) to compare fits for Hill slopes ≠1. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for EC₅₀ values .
Synthesis & Characterization Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Solvent | Xylene | |
| Purification Method | Recrystallization (MeOH) | |
| Crystal System | Triclinic (P1) | |
| Key NMR Shift (¹H) | δ 8.2–8.5 ppm (pyridinyl H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
